3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)propanoic acid

Übersicht

Beschreibung

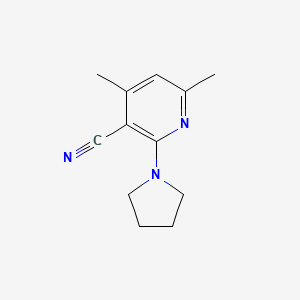

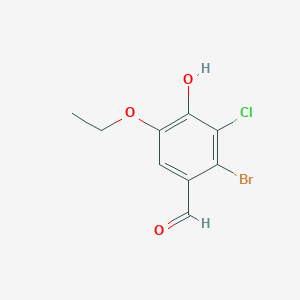

3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)propanoic acid, commonly known as DPPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DPPA is a heterocyclic compound that contains a phthalazine ring and a carboxylic acid group. It is a white crystalline powder that is soluble in water and organic solvents.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- Synthesis Techniques : The compound has been synthesized using various techniques, including condensing with benzaldehydes and active methylene compounds, utilizing catalysts like L-proline in ethanol at room temperature (Praveen Kumar et al., 2014).

- Characterization Methods : Studies have employed techniques like 1H NMR, 13C NMR, IR, MS, and X-ray diffraction for structural characterization of derivatives of this compound (Ting Yao et al., 2013).

Biological and Chemical Properties

- Antimicrobial Activities : Some derivatives of this compound have shown promising antimicrobial activities, as indicated in studies focusing on their synthesis and biological evaluation (M. C. Cardia et al., 2003).

- Bio-Lubricant Properties : Derivatives of this compound, synthesized from oleic acid, have been studied for their bio-lubricant properties, showing potential in this area (T. D. Wahyuningsih & Y. S. Kurniawan, 2020).

Chemical Applications

- Analytical Methods for Quality Control : This compound has been used as a reference in developing analytical methods for quality control of active pharmaceutical ingredients, particularly in the context of antimicrobial drugs (V. O. Zubkov et al., 2016).

- Fluorescence Derivatisation : Derivatives of this compound have been evaluated for their potential as fluorescent derivatizing reagents, showing strong fluorescence and applicability in biological assays (V. Frade et al., 2007).

Eigenschaften

IUPAC Name |

3-(1,4-dioxo-3H-phthalazin-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O4/c14-9(15)5-6-13-11(17)8-4-2-1-3-7(8)10(16)12-13/h1-4H,5-6H2,(H,12,16)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAUAVUXZOYSZHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NN(C2=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10359011 | |

| Record name | 3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10359011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4572-80-9 | |

| Record name | 3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10359011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[2-Phenylvinyl]sulfonyl}piperidine-4-carboxylic acid](/img/structure/B1331800.png)

![2-[(4-Bromobenzyl)oxy]-5-chlorobenzaldehyde](/img/structure/B1331810.png)